
Methyl 5-cyanopentanoate
Overview
Description
Methyl 5-cyanopentanoate, also known as methyl 5-cyanovalerate, is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoate chain. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-cyanopentanoate can be synthesized through the chemoselective nitrilation of dimethyl adipate with ammonia. This reaction is typically carried out over carbon-encapsulated tungsten oxide catalysts under continuous flow conditions. The reaction proceeds with high selectivity, yielding this compound with an excellent selectivity of up to 95.8% at a specific weight hourly space velocity and ammonia to dimethyl adipate molar ratio .
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitrilation processes, often optimized for large-scale production. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Enzymatic Hydrolysis of the Nitrile Group
Methyl 5-cyanopentanoate undergoes chemo-selective hydrolysis of its nitrile group to a carboxylic acid under enzymatic catalysis. Acidovorax facilis 72W cells selectively hydrolyze the nitrile without affecting the ester group, yielding adipic acid monomethyl ester as the primary product .
Reaction Conditions and Outcomes:
Substrate Concentration | Reaction Time | Conversion | Product Yield (Adipic Acid Monomethyl Ester) | Byproduct (Hexanodioic Acid) |
---|---|---|---|---|
0.101 M | 4 h | 100% | 99% | 1% |
1.00 M | 120 h | 100% | 97% | 3% |
This enzymatic process avoids traditional harsh acidic/basic conditions, offering an eco-friendly route to α,ω-dicarboxylic acid esters .
Role in RAFT Polymerization
This compound derivatives, such as 4-cyanopentanoic acid dithiobenzoate (CPADB) , serve as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. CPADB facilitates controlled radical polymerization of methyl methacrylate (MMA), producing polymers with low polydispersity (PDI) .
Polymerization Performance :
Monomer (MMA) | RAFT Agent (CPADB) | Temperature | Time | Conversion | Mₙ (g/mol) | PDI |
---|---|---|---|---|---|---|
Bulk | 0.05 M | 60°C | 24 h | 97% | 55,000 | 1.24 |
Mechanistic Insight :
-
The nitrile group stabilizes the intermediate radical during chain transfer.
-
The ester moiety remains intact, enabling post-polymerization functionalization.
Thermal Decomposition
Thermolysis of related compounds (e.g., 4,4’-azobis(4-cyanopentanoic acid)) generates radicals that initiate polymerization. While direct data on this compound’s decomposition is limited, its structural analogs decompose at 80°C in dimethylformamide (DMF), producing cyanoalkyl radicals and carboxylic acid derivatives .
Key Observations:
-
Products : Cyanopentanoic acid, succinic acid derivatives, and transient radical intermediates.
Structural Characterization
¹H-NMR Data for CPADB (Derivative) :
Proton Environment | Chemical Shift (ppm) | Assignment |
---|---|---|
Aromatic protons | 7.4–8.0 | Benzene ring |
Methylene protons | 2.5–3.0 | CH₂ adjacent to nitrile |
Methyl group | 2.0 | CH₃ in cyanopentanoate |
Comparative Reactivity of Functional Groups
The nitrile group exhibits higher reactivity than the ester under enzymatic or radical conditions, enabling selective transformations:
Scientific Research Applications
Scientific Research Applications
Methyl 5-cyanopentanoate serves as a building block in several key areas:
Organic Synthesis
- It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The cyano group allows for further functionalization, making it a valuable precursor in drug development .
Polymer Chemistry
- This compound can be incorporated into polymeric materials, contributing to the development of thermoresponsive copolymers. These materials exhibit changes in properties with temperature variations, making them suitable for applications in drug delivery systems and smart materials .
- The compound has been studied for its potential biological activities, particularly in modifying proteins during oxidative stress. It serves as a product of lysine modification, indicating its relevance in biochemical research and therapeutic applications.
Case Study 1: Synthesis of Pharmaceuticals
A recent study focused on the synthesis of enantiomerically enriched compounds using this compound as a starting material. The research demonstrated that through specific catalytic processes, high yields of optically pure products could be achieved, showcasing its importance in pharmaceutical chemistry .
Case Study 2: Polymer Development
Research involving the copolymerization of this compound with other monomers led to the creation of novel amphiphilic copolymers. These materials exhibited unique thermoresponsive properties, which were analyzed using techniques such as NMR and FTIR spectroscopy . The findings highlight the compound's versatility in material science.
Mechanism of Action
The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl ester group instead of a methyl ester group.
Butyl 4-cyanobenzoate: Contains a cyano group attached to a benzoate structure, differing in the aromatic ring presence.
Uniqueness: Methyl 5-cyanopentanoate is unique due to the presence of both an ester and a cyano group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Methyl 5-cyanopentanoate (MCP) is an organic compound with notable biological activity, particularly in the context of its synthesis and potential applications in pharmaceuticals and agriculture. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 5-cyanopentanoic acid. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN\O\
The compound exhibits a cyanide functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that MCP possesses antimicrobial properties. In vitro tests demonstrated that MCP exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 250 to 500 µg/mL, suggesting potential as a natural preservative in food and cosmetic formulations .
Cytotoxicity and Cancer Research
MCP has been investigated for its cytotoxic effects on cancer cell lines. A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-468). Results showed that MCP reduced cell viability in a dose-dependent manner, with IC values of approximately 30 µM for MCF-7 cells and 25 µM for MDA-MB-468 cells. This indicates a promising avenue for further research into MCP as a potential chemotherapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves the nitrilation of dimethyl adipate under controlled conditions. Recent advancements have optimized this process, achieving selectivity rates exceeding 95% using carbon encapsulated catalysts under continuous flow conditions . The reaction conditions are crucial for maximizing yield while minimizing by-products.
Synthesis Flowchart
Step | Description |
---|---|
1 | Nitrilation of dimethyl adipate with ammonia |
2 | Reaction under controlled temperature and pressure |
3 | Purification via fractional distillation |
Case Studies
- Antimicrobial Efficacy : A case study focused on the use of MCP in food preservation highlighted its effectiveness in inhibiting microbial growth in meat products. The study reported a shelf-life extension of up to 30% when MCP was incorporated into packaging materials .
- Cancer Cell Viability : Another research project explored the cytotoxic effects of MCP on various cancer cell lines. The findings suggested that MCP could induce apoptosis through the activation of caspase pathways, making it a candidate for further therapeutic exploration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-cyanopentanoate, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer : this compound is typically synthesized via esterification of 5-cyanopentanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization involves adjusting molar ratios (1:3–1:5 acid-to-alcohol), temperature (60–80°C), and reaction time (4–12 hours). Catalytic efficiency can be improved using molecular sieves to remove water, enhancing yield . For reproducibility, document reagent purity (≥95%), solvent grade (anhydrous), and characterize intermediates via TLC or FT-IR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : H NMR (δ 1.6–2.4 ppm for methylene protons, δ 3.6 ppm for methoxy group) and C NMR (δ 170–175 ppm for ester carbonyl, δ 115–120 ppm for nitrile).
- FT-IR : Peaks at ~1740 cm (C=O ester) and ~2250 cm (C≡N).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) for purity analysis. Calibrate using certified reference standards and report retention times .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations) be applied to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electron distribution, frontier molecular orbitals, and reaction pathways. Key steps:
Optimize molecular geometry using Gaussian or ORCA.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Compare activation energies of proposed mechanisms (e.g., nucleophilic acyl substitution). Validate predictions with experimental kinetic data .
Q. What strategies are recommended for resolving contradictory literature reports on the catalytic efficiency of this compound in esterification reactions?
- Methodological Answer : Conduct a systematic review with meta-analysis:
Define inclusion criteria (e.g., peer-reviewed studies using HPLC quantification).
Extract data on catalysts (e.g., HSO vs. enzyme-based), temperatures, and yields.
Perform heterogeneity tests (Cochran’s Q) to identify outliers.
Use funnel plots to assess publication bias. Address discrepancies by replicating high-variance experiments under standardized conditions .
Q. What experimental design considerations are critical when investigating solvent effects on the stability of this compound under varying thermal conditions?
- Methodological Answer :
- Variables : Solvent polarity (log P), temperature (25–80°C), and exposure time (0–48 hours).
- Controls : Include inert solvents (e.g., hexane) and antioxidants (e.g., BHT).
- Analysis : Monitor degradation via GC-MS or H NMR. Use Arrhenius plots to calculate activation energy (). Report confidence intervals for degradation rates .
Q. How should researchers approach the development of a validated HPLC method for quantifying this compound degradation products in kinetic studies?
- Methodological Answer :
Column selection: C18 with 5 µm particle size.
Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
Validate parameters: Linearity (R ≥ 0.995), LOD/LOQ (≤0.1 µg/mL), precision (RSD ≤ 2%).
Perform forced degradation studies (heat, light, acid/base) to identify impurities .
Q. Data Management and Safety
Q. What protocols ensure reproducibility when documenting synthetic procedures and analytical data for this compound in multi-institutional collaborations?
- Methodological Answer :
- Metadata : Record batch numbers, instrument calibration dates, and raw data files (e.g., .jdx for spectra).
- Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Sharing : Use platforms like Zenodo or Figshare with DOI assignment. Reference guidelines from COSMOS-E for systematic data reporting .
Q. What are the key safety considerations when handling this compound in laboratory settings, and how should exposure risks be mitigated?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with 10% NaHCO; for inhalation, move to fresh air and monitor for cyanosis .
Properties
IUPAC Name |
methyl 5-cyanopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-88-9 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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